molecular formula C8H4BrF3O B112505 4-Bromo-3-(trifluoromethyl)benzaldehyde CAS No. 34328-47-7

4-Bromo-3-(trifluoromethyl)benzaldehyde

Cat. No. B112505
CAS RN: 34328-47-7
M. Wt: 253.02 g/mol
InChI Key: JPNOSHZBKVMMSB-UHFFFAOYSA-N
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Description

“4-Bromo-3-(trifluoromethyl)benzaldehyde” is a chemical compound with the molecular formula C8H4BrF3O . It is used as a reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-(trifluoromethyl)benzaldehyde” can be represented by the SMILES string FC(F)(F)C1=CC=C(C=O)C=C1Br . This indicates that the molecule consists of a benzene ring with a bromine atom and a trifluoromethyl group attached to adjacent carbon atoms, and an aldehyde group attached to the fourth carbon atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-3-(trifluoromethyl)benzaldehyde” are not fully detailed in the retrieved sources. The molecular weight of the compound is 253.02 g/mol .

Scientific Research Applications

Chemical Synthesis and Functionalization

4-Bromo-3-(trifluoromethyl)benzaldehyde has been utilized in various chemical syntheses and functionalization processes. For instance, it has been involved in the regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, contributing to the production of different carboxylic acids and subsequent chemical transformations (Cottet et al., 2004). Additionally, its derivatives have been used in the synthesis of ethyl vanillin, showcasing its applicability in flavor and fragrance chemistry (Diao Jiangao, 2010).

Photolabile Protecting Group for Aldehydes and Ketones

In the field of photochemistry, 4-Bromo-3-(trifluoromethyl)benzaldehyde-related compounds have been explored as photolabile protecting groups for aldehydes and ketones. This application is significant in developing light-sensitive materials and compounds (Lu et al., 2003).

Synthesis and Structural Analysis

The compound has also been a subject in the synthesis and structural analysis of novel organic molecules. For example, the synthesis and X-ray crystal structure analysis of (E) -4-Bromo- N '-(2,4-dihydroxy-benzylidene) benzohydrazide, a Schiff base compound, has provided insights into molecular configurations and interactions, which are valuable for developing new materials and pharmaceuticals (Arunagiri et al., 2018).

Magnetic Properties and Cluster Synthesis

The compound's derivatives have been involved in synthesizing magnetic clusters and analyzing their properties, contributing to advancements in materials science and nanotechnology (Zhang et al., 2013).

Catalysis and Reaction Mechanisms

In catalysis, derivatives of 4-Bromo-3-(trifluoromethyl)benzaldehyde have been used to study reaction mechanisms and kinetics. This research is fundamental to understanding chemical processes and developing efficient catalysts (Dehdab et al., 2014).

Photocatalysis

Research has also been conducted on the role of 4-Bromo-3-(trifluoromethyl)benzaldehyde-related compounds in photocatalysis, particularly in selective synthesis processes. Such studies are crucial for developing sustainable and environmentally friendly chemical processes (Lima et al., 2017).

Safety And Hazards

Safety data sheets suggest that this compound may be hazardous. It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid breathing dust . It is also classified as hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-bromo-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNOSHZBKVMMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479682
Record name 4-bromo-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(trifluoromethyl)benzaldehyde

CAS RN

34328-47-7
Record name 4-bromo-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-(trifluoromethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Dąbrowski, J Kubicka, S Luliński, J Serwatowski - Tetrahedron, 2005 - Elsevier
Halogen–lithium interconversion reactions between unsymmetrically substituted mono- and bifunctional dihalobenzenes C 6 H 3 XHal 2 and C 6 H 2 XYHal 2 (Hal=Br, I; X, Y=F, OR, CF …
Number of citations: 44 www.sciencedirect.com
M Kokot, D Novak, I Zdovc, M Anderluh, M Hrast… - Antibiotics, 2023 - mdpi.com
Novel bacterial topoisomerase inhibitors (NBTIs) are a new class of antibacterial agents that target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). Our recently …
Number of citations: 2 www.mdpi.com

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